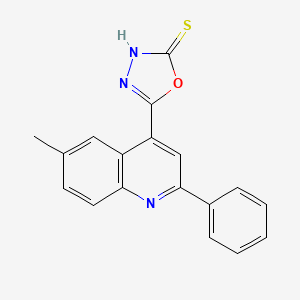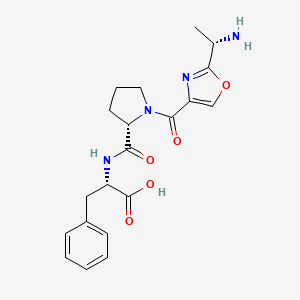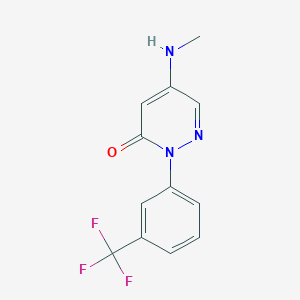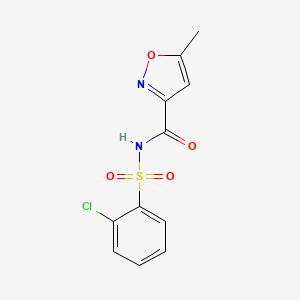![molecular formula C12H14ClNOS B15214336 2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidine-3-thione CAS No. 88397-05-1](/img/structure/B15214336.png)
2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidine-3-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chlorobenzyl)-4,4-dimethylisoxazolidine-3-thione is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a chlorobenzyl group attached to an isoxazolidine ring, which is further substituted with a thione group. The combination of these functional groups imparts distinct chemical and physical properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorobenzyl)-4,4-dimethylisoxazolidine-3-thione typically involves the reaction of 2-chlorobenzyl chloride with 4,4-dimethylisoxazolidine-3-thione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of 2-(2-Chlorobenzyl)-4,4-dimethylisoxazolidine-3-thione may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2-(2-Chlorobenzyl)-4,4-dimethylisoxazolidine-3-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the original compound.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Medicine: Preliminary research suggests that it may possess antitumor or antimicrobial properties, although further studies are needed to confirm these effects.
Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism by which 2-(2-Chlorobenzyl)-4,4-dimethylisoxazolidine-3-thione exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chlorobenzyl group may facilitate binding to hydrophobic pockets, while the thione group can participate in redox reactions or form covalent bonds with target molecules.
相似化合物的比较
Similar Compounds
2-Chlorobenzyl chloride: A precursor in the synthesis of 2-(2-Chlorobenzyl)-4,4-dimethylisoxazolidine-3-thione.
4,4-Dimethylisoxazolidine-3-thione: Another related compound with similar structural features.
Benzyl chloride: Shares the benzyl chloride moiety but lacks the isoxazolidine and thione groups.
Uniqueness
2-(2-Chlorobenzyl)-4,4-dimethylisoxazolidine-3-thione is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity
属性
CAS 编号 |
88397-05-1 |
|---|---|
分子式 |
C12H14ClNOS |
分子量 |
255.76 g/mol |
IUPAC 名称 |
2-[(2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidine-3-thione |
InChI |
InChI=1S/C12H14ClNOS/c1-12(2)8-15-14(11(12)16)7-9-5-3-4-6-10(9)13/h3-6H,7-8H2,1-2H3 |
InChI 键 |
HOQYLFCVSXFPEF-UHFFFAOYSA-N |
规范 SMILES |
CC1(CON(C1=S)CC2=CC=CC=C2Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(5-Chlorothiophen-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B15214255.png)
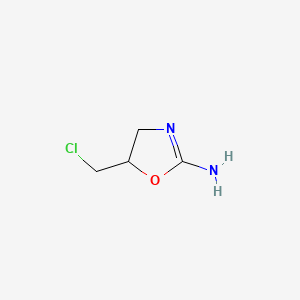


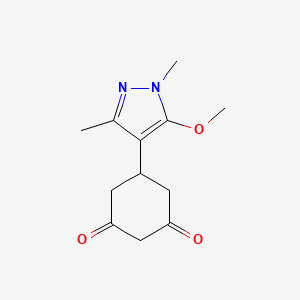

![3-(2,5-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B15214291.png)
![2,9-Dimethyloctahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15214293.png)
![N-[(3,4-Dichlorophenyl)methyl]-5-(pyrimidin-5-yl)pyridin-3-amine](/img/structure/B15214305.png)
